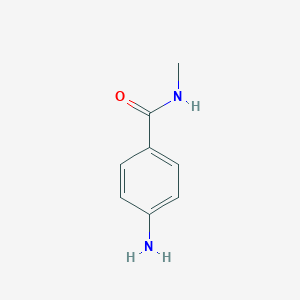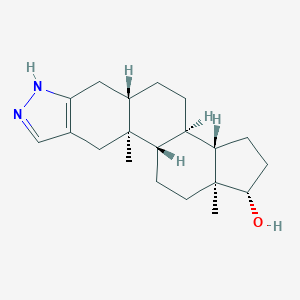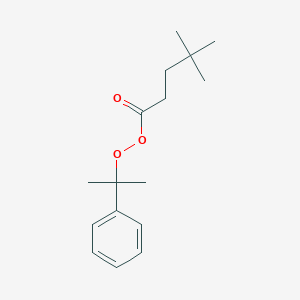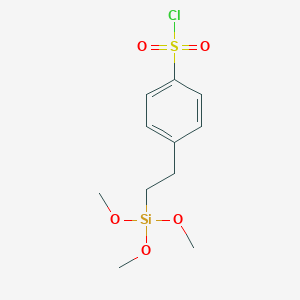
2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane
説明
2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane is a reagent for surface initiated ATRP . It is employed in mesostructured fuel-cell membranes .
Molecular Structure Analysis
The molecular formula of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane is C11H17ClO5SSi . Its molecular weight is 324.85 g/mol . The IUPAC name is 4-(2-trimethoxysilylethyl)benzenesulfonyl chloride .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane is 324.85 g/mol . It has a hydrogen bond donor count of 0 .科学的研究の応用
1. Applications in Olefin Oligomerization
2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane has been utilized in the synthesis of heterogeneous complexes of nickel MCM-41 with β-diimine ligands. These complexes demonstrate activity and selectivity in ethylene and propylene oligomerization, offering a comparative analysis of homogeneous and heterogeneous systems (Rossetto et al., 2015).
2. Functionalization of Mesoporous Materials
The compound has been used in the functionalization of periodic mesoporous ethane-silica materials with arene-sulfonic acid groups. This process leads to materials with high surface areas and pore sizes, demonstrating significant acid capacity and proton conductivity (Hamoudi et al., 2004).
3. Catalyst in Beckmann Rearrangement
It plays a role as a catalyst in the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, showing the impact of solvent choice and suggesting a reaction mechanism involving a five-member ring intermediate product (Zhao et al., 2010).
4. Functionalization of Zeolites
The compound is used in the functionalization of zeolites for the etherification of glycerol with tert-butyl alcohol. This process, involving both homogeneous and heterogeneous acid catalysts, highlights the impact of acidity and textural properties of the zeolites on their catalytic activity (Estévez et al., 2017).
5. Grafting onto Nanoparticles
The compound has been used for grafting poly(2-methacryloyloxyethyl phosphorylcholine) onto Fe(3) O(4) nanoparticles, resulting in biocompatible and potential MRI contrast agents (Sun et al., 2013).
6. Catalysis in Esterification Reactions
It has been employed in the synthesis of sulfonic acid functionalized silica nanoparticles, acting as catalysts in the esterification of linoleic acid. This study demonstrates the influence of organosilanes and chlorosulfonation steps on surface acidity and catalytic performance (Aboelhassan et al., 2017).
7. Photocatalytic Synthesis Applications
The compound has been used in the preparation of acid-modified mesoporous SiO2 decorated with TiO2, facilitating efficient photocatalytic conversion of nitroaromatic compounds into polyalkylated quinolines (Hakki et al., 2013).
Safety and Hazards
特性
IUPAC Name |
4-(2-trimethoxysilylethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO5SSi/c1-15-19(16-2,17-3)9-8-10-4-6-11(7-5-10)18(12,13)14/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIDSUMRGUILGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)S(=O)(=O)Cl)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370006 | |
| Record name | 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane | |
CAS RN |
126519-89-9 | |
| Record name | 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRIMETHOXYSILANE, 50% in methylene chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




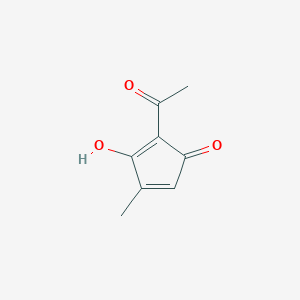

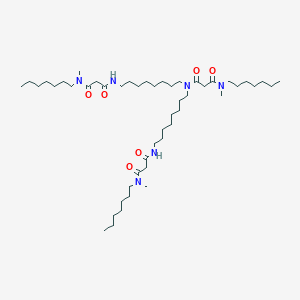

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
